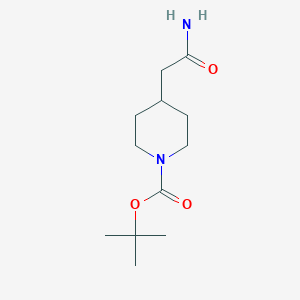

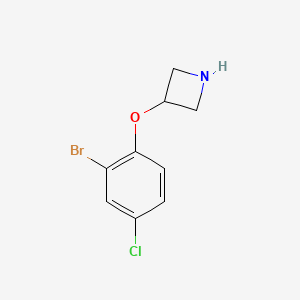

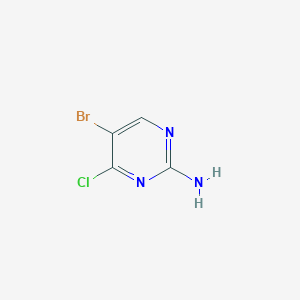

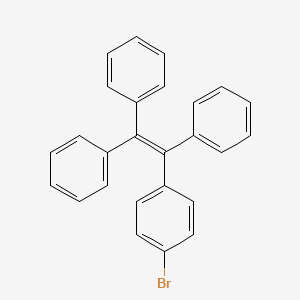

![molecular formula C13H17Cl2N3O2 B1292825 Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate CAS No. 1065114-27-3](/img/structure/B1292825.png)

Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds which are important intermediates for the synthesis of small molecule anticancer drugs and chiral auxiliaries used in peptide synthesis. The first paper describes tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate as an intermediate in the development of anticancer drugs targeting the PI3K/AKT/mTOR pathway . The second paper discusses the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a chiral auxiliary used in dipeptide synthesis .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions . The synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate starts from commercially available piperidin-4-ylmethanol and achieves a high total yield of up to 71.4% . The synthesis of the chiral auxiliary tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate is derived from L-alanine and involves the preparation of the parent heterocycle, resolution of enantiomers, and further functionalization for use in peptide synthesis .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are confirmed using techniques such as 1H NMR . The structure of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is an important consideration in its role as an intermediate for anticancer drugs, as the functional groups present are key to its activity . Similarly, the chiral auxiliary's structure is crucial for its effectiveness in stereoselective synthesis .

Chemical Reactions Analysis

The compounds in the papers are involved in various chemical reactions. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate can be used to develop drugs for the treatment of depression, cerebral ischemia, and as a potential analgesic . The chiral auxiliary is used in dipeptide synthesis, Michael additions, and alkylation reactions with high selectivity and diastereoselectivity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate are not directly reported in the papers, the properties of related compounds are likely to be similar. These properties are influenced by the presence of tert-butyl groups, halogens, and the heterocyclic structure. The solubility, melting point, and stability of these compounds would be important for their handling and use in further chemical reactions .

科学的研究の応用

Synthesis and Structural Studies

Modification and Synthesis of Compounds : This compound is involved in the synthesis and structural modification of related esters, such as the tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid. These processes include reactions with Vilsmeier reagent and hydroxylamine hydrochloride, leading to various isomers and derivatives with weak or no cytotoxic activity towards cancer cells in vitro (Vorona et al., 2007).

X-ray Crystallography and DFT Analyses : The compound is also a precursor in the synthesis of Schiff base compounds, which are characterized using FTIR, NMR spectroscopy, X-ray crystallography, and DFT analyses. These analyses reveal the stabilization of molecular and crystal structures through intramolecular hydrogen bonds, indicating its potential application in the study of molecular interactions and structural dynamics (Çolak et al., 2021).

Molecular Packing Studies : X-ray studies of related compounds, like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, reveal insights into molecular packing, driven by strong hydrogen bonds. Such studies are essential for understanding the physical properties and stability of molecular crystals, which can be applied in material science and pharmaceuticals (Didierjean et al., 2004).

Chemical Reactions and Mechanistic Insights

- Nucleophilic Reactions and Kinetics : The compound is involved in nucleophilic reactions, such as transetherification and reactions with alkyl lithium reagents. These reactions yield various derivatives and isomers, providing insights into reaction mechanisms and kinetics based on ab initio DFT calculations. Understanding these reactions is crucial for designing and optimizing synthetic pathways in organic chemistry (Kubota et al., 2003).

Applications in Drug Synthesis and Characterization

- Intermediate in Drug Synthesis : The compound serves as an intermediate in the synthesis of small molecule anticancer drugs. Its modifications and transformations provide valuable insights into drug design and development, highlighting its significance in medicinal chemistry (Zhang et al., 2018).

特性

IUPAC Name |

tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2N3O2/c1-13(2,3)20-12(19)18-6-4-8-9(5-7-18)16-11(15)17-10(8)14/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTXDMDMFRAXNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(CC1)N=C(N=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648611 |

Source

|

| Record name | tert-Butyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate | |

CAS RN |

1065114-27-3 |

Source

|

| Record name | tert-Butyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

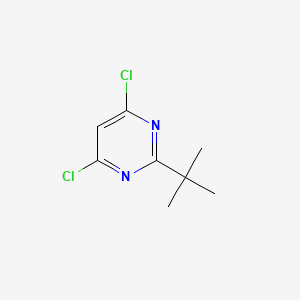

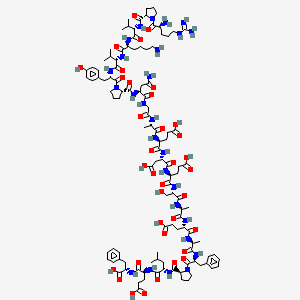

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)